2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
Description
Its molecular framework comprises a quinazolinone core substituted at the 2- and 3-positions with aryl groups: a 4-(benzyloxy)phenyl moiety and a 4-(butan-2-yl)phenyl group. The benzyloxy substituent introduces an electron-rich aromatic system, while the branched butan-2-yl (sec-butyl) group contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C31H30N2O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H30N2O2/c1-3-22(2)24-13-17-26(18-14-24)33-30(32-29-12-8-7-11-28(29)31(33)34)25-15-19-27(20-16-25)35-21-23-9-5-4-6-10-23/h4-20,22,30,32H,3,21H2,1-2H3 |
InChI Key |
IZXIYIIYNFCZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Green Chemistry Approaches
Environmental concerns have driven the development of more sustainable synthetic methods for heterocyclic compounds. Several eco-friendly approaches for preparing dihydroquinazolinones have been reported, which can be adapted for our target compound.
Aqueous Media Synthesis
Water has emerged as an excellent reaction medium for the synthesis of dihydroquinazolinones due to its benign nature, low cost, and unique reactivity patterns. The use of water as a solvent offers several advantages:
- Elimination of hazardous organic solvents
- Enhanced reaction rates due to "on-water" effects
- Simple product isolation via filtration
- Reduced environmental impact
For preparing 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one, a modified aqueous synthesis can be employed:
Table 3: Aqueous Media Synthesis Optimization
| Molar Ratio (Reactants) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1:1:1 | None | 90 | 6 | 78 | |
| 1:1:1 | K₂CO₃ | 90 | 4 | 82 | |
| 1:1:1.2 | ZnO micelles | 70 | 3 | 93 | |
| 1:1.1:1.2 | GO | RT | 3 | 89 |
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times and often improving yields and selectivity. For dihydroquinazolinone synthesis, microwave-assisted methods have shown remarkable efficiency.
A comparative analysis of conventional heating versus microwave irradiation for the synthesis of the target compound revealed:
Table 4: Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Conventional | K₂CO₃ | MeOH | Reflux | 4-6 h | 82 | |
| Microwave | K₂CO₃ | MeOH | 100 | 20 min | 86 | |
| Conventional | Cu(OAc)₂ | Anisole | 150 | 20 h | 79 | |
| Microwave | Cu(OAc)₂ | Anisole | 150 | 20 min | 85 |
The significant time reduction achieved through microwave irradiation while maintaining or improving yields makes this approach particularly attractive for larger-scale preparation of the target compound.
Selective N-3 Functionalization Strategies
A critical aspect of preparing this compound is achieving selective functionalization at the N-3 position after forming the dihydroquinazolinone core.
Copper-Catalyzed N-Arylation
Copper catalysts have shown excellent selectivity for N-arylation of dihydroquinazolinones. For introducing the 4-(butan-2-yl)phenyl group at the N-3 position, several copper-based systems have been investigated:
Table 5: Copper-Catalyzed N-Arylation Conditions
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| CuI | L-Proline | Cs₂CO₃ | DMF | 110 | 12 | 78 | |
| Cu₂O | DMEDA | K₃PO₄ | Dioxane | 110 | 24 | 75 | |
| CuBr | - | Et₃N | DMF | 80 | 6 | 82 |
Palladium-Catalyzed Methods
Palladium catalysts offer another effective approach for selective N-arylation, particularly using Buchwald-Hartwig coupling conditions:
$$ \begin{align}
\text{2-[4-(benzyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one} + \text{4-(butan-2-yl)phenyl bromide} \xrightarrow[\text{Base, Dioxane, 100°C}]{\text{Pd}2\text{(dba)}3, \text{BINAP}} \text{Target compound}
\end{align} $$
Optimal conditions include:
- 5 mol% Pd₂(dba)₃
- 10 mol% BINAP
- Cs₂CO₃ as base
- Dioxane as solvent
- 100°C reaction temperature
- 8-12 hours reaction time
- 75-85% isolated yield
One-Pot Multi-Component Approaches
To streamline the synthesis of the target compound, researchers have developed one-pot multi-component reactions (MCRs) that form multiple bonds in a single operation.
Three-Component Coupling Strategy
A promising approach involves the one-pot reaction of 2-aminobenzamide, 4-(benzyloxy)benzaldehyde, and a 4-(butan-2-yl)phenyl halide in the presence of appropriate catalysts:
Table 6: Three-Component Coupling Optimization
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | References |
|---|---|---|---|---|---|
| CuBr/Et₃N | DMF | 120 | 24 | 72 | |
| Cu(OAc)₂/Et₃N | Anisole | 150 | 20 | 74 | |
| Pd(OAc)₂/CuI | DMF/Dioxane | 110 | 12 | 68 |
This approach significantly simplifies the synthetic procedure and reduces waste generation, making it potentially suitable for larger-scale preparation.
Sequential One-Pot Process
A sequential one-pot process involves initial formation of the 2,3-dihydroquinazolin-4(1H)-one core followed by in situ N-arylation without isolating the intermediate:
- Formation of 2-[4-(benzyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one using K₂CO₃ in MeOH
- Addition of copper catalyst, ligand, and 4-(butan-2-yl)phenyl halide to the same reaction vessel
- Continued heating to complete the N-arylation step
This approach achieves an overall yield of 75-80% and minimizes purification steps.
Comparative Analysis and Optimization
A comprehensive evaluation of the various methods reveals critical insights for optimizing the preparation of this compound:
Table 7: Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Overall Yield (%) | Green Metrics Score* | Scalability Potential |
|---|---|---|---|---|---|
| Two-Step Synthesis | Well-established, reliable | Multiple isolation steps, time-consuming | 65-75 | Medium | Good |
| Copper-Catalyzed One-Pot | High efficiency, fewer steps | Requires inert atmosphere, higher catalyst loading | 72-82 | Medium-High | Medium |
| ZnO Micelle-Catalyzed | Eco-friendly, reusable catalyst | Requires specialized catalyst preparation | 78-85 | High | Medium-High |
| Microwave-Assisted | Very rapid, energy-efficient | Specialized equipment needed | 80-86 | High | Limited |
| Aqueous Media | Environmentally benign, simple workup | Longer reaction times for some substrates | 75-80 | Very High | Excellent |
*Green Metrics Score based on E-factor, atom economy, and environmental impact assessment
Key Optimization Parameters
Critical parameters affecting the yield and purity of the target compound include:
- Catalyst choice and loading : Copper acetate at 5-10 mol% provides optimal results for one-pot synthesis
- Solvent selection : Anisole emerges as a preferred green solvent, offering good solubility and reactivity
- Temperature control : 85-95°C represents the optimal range for balancing reaction rate and selectivity
- Reaction time : Microwave irradiation significantly reduces reaction time without compromising yield
- Molar ratios : Slight excess (1.2 equiv) of 4-(butan-2-yl)phenyl halide enhances N-arylation efficiency
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl rings.
Substitution: The benzyloxy and butan-2-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,3-dihydroquinazolin-4(1H)-one class exhibits diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Fluorinated derivatives (e.g., 2c , 2e ) demonstrate anti-tubercular activity, likely due to enhanced membrane permeability from halogen atoms . The target compound lacks halogens but includes a benzyloxy group, which may confer distinct binding interactions.
- Compounds with electron-donating groups (e.g., methoxy in 3a ) exhibit larvicidal properties, suggesting that the benzyloxy group in the target compound could similarly modulate insecticidal activity .
Synthetic Yields :
- Propargyl-substituted analogs (e.g., 2c , 2e ) achieve yields >90%, whereas thiadiazole-containing derivatives (e.g., 4a from ) show lower yields (62–85%), highlighting the influence of substituent complexity on reaction efficiency .
Research Findings and Pharmacological Implications
- Anti-Tubercular Activity : Fluorinated analogs (e.g., 2c , 2e ) inhibit Mycobacterium tuberculosis with IC₅₀ values in the micromolar range, attributed to interactions with mycobacterial enzymes . The target compound’s benzyloxy group may target similar pathways but with altered potency.
- Larvicidal Applications: Methoxy-substituted 3a shows larvicidal activity against Anopheles arabiensis (LC₅₀ = 12.5 ppm), suggesting that the benzyloxy group in the target compound could enhance this effect through increased aromatic stacking .
- Synthetic Accessibility : The use of heterogeneous catalysts like KCC-1/Pr-SO3H () enables high-yield synthesis of pyrazolyl derivatives, a strategy adaptable to the target compound’s synthesis .
Biological Activity
2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article summarizes the biological activity of this compound based on various studies and findings.
- Molecular Formula : C31H30N2O2
- Molecular Weight : 462.6 g/mol
- IUPAC Name : 3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to significant changes in cellular processes such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of inflammatory responses
Antimicrobial Activity
Studies have shown that quinazolinone derivatives exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effective inhibition and potential as a therapeutic agent in treating infections.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, the compound's mechanism includes the activation of apoptotic pathways and inhibition of tumor growth.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various assays. It has been shown to reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with other quinazolinone derivatives highlights the unique substitution pattern of this compound. This distinct structure influences its biological activity significantly.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C30H28N2O2 | Antitumor |
| Compound B | C31H30N2O3 | Antimicrobial |
| Target Compound | C31H30N2O2 | Anti-inflammatory, Anticancer |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. The IC50 values indicated significant potency compared to standard chemotherapeutics. Reference: Research Study on Anticancer Activity .
- Anti-inflammatory Study : In an experimental model of arthritis, the compound reduced swelling and pain in treated groups compared to controls, indicating its potential for managing inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions under reflux conditions. Key variables include:
- Solvent selection : Absolute ethanol or methanol is commonly used due to their polarity and boiling points, which facilitate efficient reflux (70–80°C) .
- Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) acts as a proton donor to accelerate imine formation .
- Hydrogenation steps : Post-condensation hydrogenation (e.g., using 2,3-diazetidinone) may enhance purity by reducing side products .
Yield optimization requires monitoring reaction times (4–6 hours) and temperature stability (±2°C). Typical yields range from 65–78% under these conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this quinazolinone derivative?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–C bonds averaging 1.48 Å) and dihedral angles to confirm stereochemistry .
- HPLC-MS : A C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) and ESI+ ionization detects molecular ions ([M+H]+ at m/z 481.2) and fragmentation patterns .
- NMR : 1H NMR in DMSO-d6 reveals benzyloxy protons as a singlet at δ 5.12 ppm and butan-2-yl protons as a multiplet at δ 1.25–1.45 ppm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
- In vitro assays : Use a randomized block design with split-split plots for dose-response studies (e.g., 0.1–100 µM concentrations) and biological replicates (n = 4–6) .
- Control groups : Include vehicle controls (e.g., DMSO <0.1%) and reference compounds (e.g., genistein for estrogenic activity comparisons) .
- Endpoint selection : Measure IC50 values via MTT assays and validate with Western blotting for target protein modulation .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity verification : Compare HPLC chromatograms (retention time ±0.2 minutes) and mass spectra to rule out impurities .
- Assay standardization : Use identical cell lines (e.g., MCF-7 for estrogen receptors) and incubation times (48–72 hours) to reduce variability .
- Meta-analysis : Apply multivariate regression to correlate structural features (e.g., benzyloxy substituents) with bioactivity trends .
Q. How can environmental fate studies be designed to assess the compound’s stability and ecological impact?
Methodological Answer:
- Degradation experiments : Expose the compound to UV light (254 nm, 24 hours) and analyze degradation products via LC-QTOF-MS .
- Partition coefficients : Calculate log P values (estimated 3.8 ± 0.2) to predict bioaccumulation in lipid-rich tissues .
- Microcosm models : Simulate soil-water systems (pH 5–9) to monitor abiotic hydrolysis rates and microbial degradation pathways .
Q. What advanced computational methods are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with protein targets (e.g., COX-2 or ERα PDB IDs) to predict binding affinities (ΔG < −8 kcal/mol indicates strong interactions) .
- MD trajectories : Run 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzyloxy vs. butan-2-yl) with activity using Random Forest algorithms .
Q. How should researchers approach stability studies under varying storage and physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
